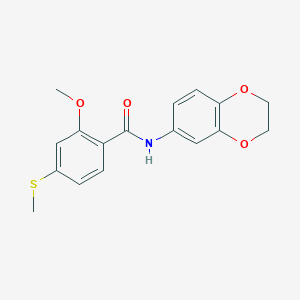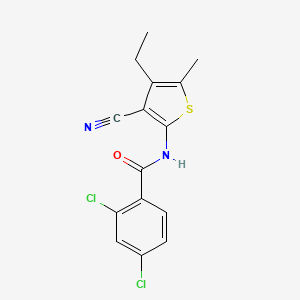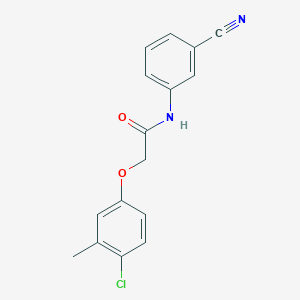![molecular formula C19H22N2O2 B5870579 4-BUTANAMIDO-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE](/img/structure/B5870579.png)
4-BUTANAMIDO-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BUTANAMIDO-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is a complex organic compound with a molecular structure that includes a butanamido group and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTANAMIDO-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction conditions are optimized to achieve high yield and selectivity. The process can be carried out in a continuous flow microreactor system, which allows for precise control of reaction parameters and efficient production .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. This method ensures consistent quality and high throughput, making it suitable for large-scale production. The use of microreactor systems in industrial production also minimizes waste and reduces the need for extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions
4-BUTANAMIDO-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with modified functional groups .
Aplicaciones Científicas De Investigación
4-BUTANAMIDO-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-BUTANAMIDO-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methylphenyl)benzamide: A related compound with similar structural features.
4-methyl-N-(4-methylphenyl)benzamide: Another similar compound with slight variations in the molecular structure
Uniqueness
4-BUTANAMIDO-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(butanoylamino)-N-[(4-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-18(22)21-17-11-9-16(10-12-17)19(23)20-13-15-7-5-14(2)6-8-15/h5-12H,3-4,13H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVLAMPUTYSVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)
![N-(2-{[(phenylsulfanyl)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![BENZOIC ACID, 3-[(4-HYDROXYBENZOYL)AMINO]-](/img/structure/B5870514.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)

![N-[(2-methylphenyl)carbamothioyl]propanamide](/img/structure/B5870530.png)


![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)


![2-[benzyl-[(2-methylphenyl)methyl]amino]ethanol](/img/structure/B5870562.png)
![[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate](/img/structure/B5870568.png)
